1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored for kinase inhibition and anticancer applications. The structure features a 3,4-dichlorophenyl group at the pyrazole N1-position and a 3,4-dimethoxyphenyl substituent on the pyrimidine amine (Figure 1). The dichlorophenyl group enhances lipophilicity and target binding, while the dimethoxyphenyl moiety may improve solubility and modulate electronic interactions with kinase active sites .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-27-16-6-3-11(7-17(16)28-2)25-18-13-9-24-26(19(13)23-10-22-18)12-4-5-14(20)15(21)8-12/h3-10H,1-2H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGCDIQQUYIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazolo[3,4-d]pyrimidine core is achieved through cyclization reactions involving 3,4-dichloroaniline and various substituted phenyl derivatives. Subsequent steps include the introduction of the dimethoxyphenyl group through electrophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Molecular Targets :
- Enzymes such as kinases and proteases.
- DNA/RNA polymerases.
- Other cellular proteins involved in critical signaling pathways.
-
Pathways Involved :
- Modulation of signaling pathways.
- Inhibition of enzyme activity.
- Interaction with nucleic acids, leading to disruption of cellular processes in pathogens or cancer cells.
Biological Activity
Numerous studies have investigated the biological activity of this compound, revealing a range of effects:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
-
Case Study on Antitumor Activity :
- A study evaluated the effects of the compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.
-
Case Study on Antimicrobial Effects :
- Another study assessed the antimicrobial efficacy against E. coli and S. aureus. The compound demonstrated an MIC value of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis
The biological activity of This compound can be compared with other similar compounds:
| Compound Name | Structure | Antitumor Activity | Antimicrobial Activity | Kinase Inhibition |
|---|---|---|---|---|
| Compound A | Structure A | Moderate | Low | Yes |
| Compound B | Structure B | High | Moderate | No |
| This Compound | Structure C | Very High | High | Yes |
Scientific Research Applications
Anti-Inflammatory Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound , as anti-inflammatory agents. Research indicates that these compounds exhibit significant inhibition of prostaglandin synthesis, which is crucial for mediating inflammation. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects through carrageenan-induced edema models. The results demonstrated that certain derivatives had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer profile for long-term use .
Antitumor Properties
The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its antitumor potential. Compounds within this class have shown promise in inhibiting various cancer cell lines. For example, some derivatives were found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly influence the cytotoxic activity against different cancer types .
Protein Kinase Inhibition
Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways. The compound has been identified as a potential inhibitor of several protein kinases involved in tumor progression and metastasis. Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance selectivity and potency against specific kinases such as DYRK1A and CLK1, which are implicated in various cancers and neurodegenerative diseases .
Antimicrobial Activity
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. Investigations into their efficacy against various bacterial strains have shown promising results, indicating that these compounds could serve as lead molecules for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Synthesis and Characterization
The synthesis of 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The synthetic routes often involve strategic substitutions on the pyrazolo framework to enhance biological activity while minimizing toxicity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Kinase Selectivity
Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activity. Key analogs and their substituent-driven selectivity include:
Key Observations :
- The 3,4-dimethoxyphenyl group in PP494 and the target compound may enhance selectivity for kinases like mTOR and ABL1 due to hydrogen bonding with polar residues .
- Halogenated aryl groups (e.g., dichlorophenyl in the target compound) improve hydrophobic interactions with kinase ATP-binding pockets, as seen in PP2 and SI388 .
- Bulky substituents (e.g., tert-butyl in PP2) reduce off-target effects but may limit solubility, whereas methoxy groups (e.g., in PP494) balance lipophilicity and bioavailability .
Physicochemical and Pharmacokinetic Properties
Substituents significantly influence solubility, metabolic stability, and permeability:
Key Observations :
- The 3,4-dimethoxyphenyl group in PP494 and the target compound improves aqueous solubility compared to chlorophenyl or naphthyl analogs.
Key Observations :
- Halogenated intermediates (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) enable efficient functionalization via nucleophilic substitution or cross-coupling .
- Methoxy groups require protection/deprotection steps, increasing synthetic complexity but improving yield compared to sterically hindered substituents .
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives
- Starting Material : 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile.
- Cyclization : React with formamide at 150–160°C for 6–8 hours.
- Outcome : Forms 4-chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Data Table :
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Formamide, 150°C, 6 h | 75% |
Mechanism : The carbonitrile group undergoes nucleophilic attack by formamide, followed by cyclization to form the pyrimidine ring.
Functionalization at Position 4: Amine Attachment
The N-(3,4-dimethoxyphenyl) group is introduced via nucleophilic substitution or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
- Intermediate : 4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
- Reaction : Reflux with 3,4-dimethoxyaniline in ethanol (5 h, 80°C).
- Outcome : Substitutes chlorine with the aryl amine.
Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3 | EtOH, 80°C, 5 h | 65% |
Limitation : Requires electron-deficient pyrimidine rings for effective SNAr.
Buchwald-Hartwig Amination
- Catalyst System : Pd₂(dba)₃, Xantphos, Cs₂CO₃.
- Conditions : Toluene, 110°C, 12 h.
- Outcome : Higher yields (85–90%) compared to SNAr.
Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 88% |
Advantage : Tolerates steric hindrance from the 3,4-dimethoxyphenyl group.
Optimization and Comparative Analysis
Yield Comparison Across Methods
| Method | Key Step | Yield | Purity |
|---|---|---|---|
| Cyclocondensation + SNAr | Formamide cyclization + SNAr | 65% | 95% |
| Suzuki + Buchwald | Suzuki coupling + amination | 88% | 98% |
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/H₂O).
- Characterization :
Challenges and Solutions
- Regioselectivity : Competing N1 vs. N2 substitution in pyrazole.
- Solubility : Poor solubility of intermediates in polar solvents.
Industrial-Scale Considerations (Patent Insights)
- Catalyst Recycling : Pd recovery systems reduce costs.
- Green Chemistry : Aqueous Suzuki conditions minimize organic waste.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) with aryl amines under anhydrous conditions, using solvents like DMF or acetonitrile .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) to achieve >95% purity .
- Yield optimization : Controlled temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine coupling) improve yields to ~70–80% .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- 1H/13C NMR : Assign peaks for dichlorophenyl (δ ~7.2–7.6 ppm, aromatic protons) and dimethoxyphenyl (δ ~3.8 ppm for OCH3) groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) matching the theoretical mass (C19H15Cl2N5O2: ~432.03 g/mol).
- X-ray crystallography : Resolve spatial conformation, particularly substituent orientation on the pyrazolo[3,4-d]pyrimidine core .
Q. What preliminary assays are recommended to screen biological activity?
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility profiling : Use HPLC to assess logP values and aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How do substituents (3,4-dichlorophenyl vs. 3,4-dimethoxyphenyl) influence target selectivity?
- Electron-withdrawing Cl groups : Enhance binding to hydrophobic kinase pockets (e.g., ATP-binding sites) via halogen bonding .
- Methoxy groups : Improve solubility but may reduce membrane permeability. Compare analogs using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for binding kinetics .
- SAR studies : Replace dimethoxyphenyl with trimethoxyphenyl () to assess steric effects on activity .
Q. How can crystallography resolve conflicting bioactivity data across studies?
- Co-crystallization with targets : Determine if conformational flexibility (e.g., rotatable bonds in dimethoxyphenyl) causes variable binding modes .
- Synchrotron radiation : Resolve electron density maps to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What computational strategies predict off-target effects?
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on pyrimidine) to screen against databases like ChEMBL .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding persistence .
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Metabolite profiling : Use LC-MS to identify hepatic metabolites (e.g., demethylation of methoxy groups) that alter efficacy .
- PK/PD modeling : Corrogate plasma half-life (t1/2) from rodent studies with in vitro IC50 values to refine dosing regimens .
Methodological Considerations
Q. What analytical techniques quantify stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood), monitoring decomposition via UPLC-MS .
- Light sensitivity : Store lyophilized samples at -80°C in amber vials to prevent photodegradation .
Q. How to design a robust SAR study for this compound class?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl, 3-chloro-4-methylphenyl) .
- Parallel synthesis : Use robotic liquid handlers to generate 50–100 derivatives for high-throughput screening .
Q. What are best practices for reconciling contradictory enzyme inhibition data?
- Assay standardization : Validate protocols with positive controls (e.g., staurosporine for kinases) across labs .
- Orthogonal assays : Confirm hits using thermal shift assays (TSA) and isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
